Vrt 043198

Description

Contextualization of VRT-043198 as a Caspase Inhibitor

VRT-043198 functions as a potent and selective inhibitor of interleukin-converting enzyme (ICE), also known as caspase-1, and caspase-4. medchemexpress.comglpbio.cominvivogen.commedkoo.com These caspases are crucial components of the inflammatory cascade and play a central role in the maturation and release of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). glpbio.cominvivogen.commedkoo.cominvivochem.com By inhibiting caspase-1 and caspase-4, VRT-043198 effectively blocks the processing and secretion of these key inflammatory mediators. glpbio.cominvivogen.commedkoo.cominvivochem.com

Research indicates that VRT-043198 exhibits high selectivity for caspase-1 and caspase-4, demonstrating significantly lower affinity (100- to 10,000-fold less) for other caspases such as caspase-3 and caspase-6 to -9. medchemexpress.comglpbio.commedkoo.com This selectivity is important for differentiating inflammatory caspase activity from apoptotic caspase activity, as VRT-043198 shows limited antiapoptotic effects. medchemexpress.comglpbio.comresearchgate.net

Studies have investigated the inhibitory potency of VRT-043198 against caspase-1 and caspase-4, reporting low nanomolar Ki values. medchemexpress.comglpbio.commedkoo.cominvivochem.com

VRT-043198 Inhibitory Potency| Target Caspase | Ki Value |

| Caspase-1 (ICE) | 0.8 nM medchemexpress.comglpbio.commedkoo.cominvivochem.com |

| Caspase-4 | < 0.6 nM medchemexpress.comglpbio.commedkoo.cominvivochem.com |

In cellular models, VRT-043198 has been shown to inhibit the release of IL-1β and IL-18 from peripheral blood mononuclear cells (PBMCs) and whole blood stimulated with bacterial products. medchemexpress.comglpbio.cominvivochem.com However, it has shown little to no effect on the release of other cytokines, including IL-1α, tumor necrosis factor-α (TNF-α), IL-6, and IL-8. medchemexpress.comglpbio.commedkoo.cominvivochem.com

VRT-043198 Effects on Cytokine Release (in vitro)| Cytokine | Effect of VRT-043198 |

| IL-1β | Inhibited Release medchemexpress.comglpbio.commedkoo.cominvivochem.com |

| IL-18 | Inhibited Release medchemexpress.comglpbio.commedkoo.cominvivochem.com |

| IL-1α | Little/No Effect medchemexpress.comglpbio.commedkoo.cominvivochem.com |

| TNF-α | Little/No Effect medchemexpress.comglpbio.commedkoo.cominvivochem.com |

| IL-6 | Little/No Effect medchemexpress.comglpbio.commedkoo.cominvivochem.com |

| IL-8 | Little/No Effect medchemexpress.comglpbio.commedkoo.cominvivochem.com |

Detailed research findings highlight VRT-043198's ability to attenuate caspase-1 activity and subsequently reduce the levels of IL-1β and IL-18 in various models. nih.gov This mechanism is particularly relevant in the context of pyroptosis, an inflammatory form of cell death mediated by activated caspase-1. nih.govresearchgate.net Studies have explored the potential of VRT-043198 in mitigating pyroptosis-associated inflammation. nih.gov

Furthermore, investigations into the binding interactions between caspase-1 and VRT-043198 have been conducted using techniques such as carbene footprinting. acs.org These studies provide insights into how VRT-043198 interacts with the active site of caspase-1, including both covalent modification of the catalytic cysteine residue and noncovalent interactions within the binding site. acs.orgnih.gov

VRT-043198 as the Active Metabolite of Belnacasan (VX-765)

VRT-043198 is widely recognized as the active metabolite of the orally available prodrug Belnacasan, also known as VX-765. medchemexpress.comglpbio.cominvivogen.commedkoo.cominvivochem.comresearchgate.netdrugbank.comncats.ioaai.orgaging-us.comfrontiersin.org VX-765 is designed to be converted into VRT-043198 within the body, primarily through the action of esterases in plasma and the liver, although slower conversion can also occur in aqueous solution. medchemexpress.comglpbio.com

The prodrug strategy with VX-765 allows for oral administration, and upon absorption, it is efficiently converted to the active VRT-043198. invivochem.comdrugbank.comfrontiersin.org This metabolic conversion is crucial for VRT-043198 to exert its inhibitory effects on caspases. invivochem.comdrugbank.comfrontiersin.org

Research has demonstrated that oral administration of VX-765 to mice leads to efficient conversion into VRT-043198, resulting in the inhibition of LPS-induced cytokine secretion. invivochem.comdrugbank.com The active metabolite, VRT-043198, is also reported to be permeable to the blood-brain barrier, which is relevant for studies investigating neuroinflammation. medchemexpress.comglpbio.comresearchgate.netresearchgate.netfrontiersin.org

Studies often utilize VX-765 in experimental settings, with the understanding that its effects are mediated by the in vivo generation of VRT-043198. invivogen.comresearchgate.netdrugbank.comaai.orgaging-us.comfrontiersin.org The pharmacokinetics of both VX-765 and VRT-043198 have been studied in animal models, showing the detection of both compounds in plasma, brain homogenates, and cerebrospinal fluid after VX-765 administration. researchgate.net

The relationship between VX-765 and VRT-043198 is fundamental to understanding the research conducted with Belnacasan, as VRT-043198 is the molecular entity responsible for the observed caspase inhibition and subsequent anti-inflammatory effects. invivochem.comdrugbank.comaai.org

Compound Names and PubChem CIDs

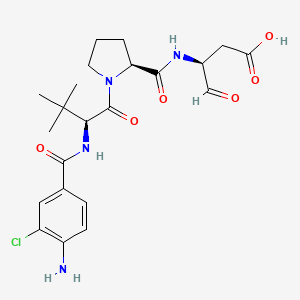

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZONDBMOYWSRW-QANKJYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179169 | |

| Record name | VRT 043198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244133-31-1 | |

| Record name | VRT 043198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VRT 043198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESETHYL-BELNACASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Mechanism of Action of Vrt 043198

Direct Enzymatic Inhibition Profile

VRT-043198 exhibits potent inhibitory activity against certain caspases, demonstrating selectivity within the caspase family.

Potent Inhibition of Interleukin-1 Beta Converting Enzyme (ICE)/Caspase-1 Subfamily Caspases

VRT-043198 is recognized as a potent inhibitor of ICE, also known as caspase-1. nih.govinvivogen.cominvivogen.comgoogle.cominvivochem.commedchemexpress.commedkoo.comglpbio.combpsbioscience.comguidetopharmacology.orgncats.iosigmaaldrich.comsigmaaldrich.comselleckchem.comguidetoimmunopharmacology.orgscienceasia.orgdrugbank.comguidetopharmacology.org Studies have reported low nanomolar Ki values for its inhibition of caspase-1. For instance, a Ki value of 0.8 nM has been reported for caspase-1. invivochem.commedchemexpress.comglpbio.comncats.iosigmaaldrich.comselleckchem.com It acts as a competitive inhibitor of ICE/caspase-1. nih.govdrugbank.com

Potent Inhibition of Caspase-4

In addition to caspase-1, VRT-043198 also demonstrates potent inhibition of caspase-4. nih.govinvivogen.cominvivogen.cominvivochem.combpsbioscience.comsigmaaldrich.comnih.gov Ki values for caspase-4 have been reported to be less than 0.6 nM or 0.6 nM. invivochem.commedchemexpress.comglpbio.comncats.iosigmaaldrich.comselleckchem.com

Comparative Selectivity Against Other Caspase Isozymes (e.g., Caspase-3, Caspase-6, Caspase-9)

VRT-043198 exhibits a high degree of selectivity for caspase-1 and caspase-4 compared to other caspase isozymes. nih.govinvivogen.combpsbioscience.comncats.iosigmaaldrich.comnih.govwikipedia.orgresearchgate.net Research indicates that VRT-043198 is 100- to 10,000-fold more selective against caspases such as caspase-3, caspase-6, and caspase-9. invivochem.commedchemexpress.commedkoo.comglpbio.combpsbioscience.comncats.io For example, reported Ki values for other caspases are significantly higher, with values in the range of 100 nM to 21.5 µM. sigmaaldrich.com This selectivity profile suggests that VRT-043198 primarily targets the inflammatory caspases (caspase-1 and caspase-4) with minimal activity against caspases involved in apoptosis, such as caspase-3 and caspase-9. sigmaaldrich.comnih.gov

Data on the inhibitory potency (Ki or IC50) of VRT-043198 against various caspases and other proteases are summarized in the table below, based on available research findings.

| Enzyme/Protease | Inhibition Metric | Value | Reference(s) |

| Caspase-1 (ICE) | Ki | 0.8 nM | invivochem.commedchemexpress.comglpbio.comncats.iosigmaaldrich.comselleckchem.com |

| Caspase-1 (ICE) | IC50 | 11.5 nM | nih.gov |

| Caspase-1 (ICE) | IC50 | 0.204 nM | google.com |

| Caspase-4 | Ki | < 0.6 nM | invivochem.comncats.ioselleckchem.com |

| Caspase-4 | Ki | 0.6 nM | medchemexpress.comglpbio.comsigmaaldrich.com |

| Caspase-4 | IC50 | 14.5 nM | google.com |

| Caspase-3 | Ki | > 10 µM | sigmaaldrich.com |

| Caspase-3 | Ki | 21.5 µM | sigmaaldrich.com |

| Caspase-6 | Ki | 560 nM | sigmaaldrich.com |

| Caspase-6 | Ki | > 10 µM | sigmaaldrich.com |

| Caspase-7 | Ki | 16.0 µM | sigmaaldrich.com |

| Caspase-8 | Ki | 100 nM | sigmaaldrich.com |

| Caspase-8 | IC50 | 3.3 nM | sigmaaldrich.com |

| Caspase-9 | Ki | 1.03 µM | sigmaaldrich.com |

| Caspase-9 | IC50 | 5.07 nM | sigmaaldrich.com |

| Caspase-10 | IC50 | 66.5 nM | sigmaaldrich.com |

| Caspase-14 | IC50 | 58.5 nM | sigmaaldrich.com |

| Granzyme B | Ki | 900 nM | sigmaaldrich.com |

| Trypsin | IC50 | > 100 µM | sigmaaldrich.com |

| Cathepsin B | IC50 | > 100 µM | sigmaaldrich.com |

Note: Different studies may report varying values based on experimental conditions and assays used.

Downstream Cellular and Immunological Effects

The inhibition of caspase-1 and caspase-4 by VRT-043198 leads to significant downstream effects on cellular and immunological functions, particularly concerning the release of pro-inflammatory cytokines.

Modulation of Pro-inflammatory Cytokine Secretion

A key downstream effect of VRT-043198 is its ability to modulate the secretion of pro-inflammatory cytokines.

Inhibition of Interleukin-1 Beta (IL-1β) Release in Activated Immune Cells

VRT-043198 potently inhibits the release of mature Interleukin-1 Beta (IL-1β) from activated immune cells. nih.govinvivogen.cominvivogen.cominvivochem.commedchemexpress.combpsbioscience.comguidetopharmacology.orgncats.iosigmaaldrich.comsigmaaldrich.comselleckchem.comscienceasia.orgdrugbank.comnih.govwikipedia.orgresearchgate.net This is a direct consequence of its inhibition of caspase-1, the enzyme responsible for cleaving the pro-IL-1β precursor into its active form. nih.govinvivogen.comgoogle.comdrugbank.com Studies in peripheral blood mononuclear cells (PBMCs) and whole blood stimulated with bacterial products like lipopolysaccharide (LPS) have shown that VRT-043198 effectively inhibits IL-1β release. nih.govinvivochem.commedchemexpress.comglpbio.combpsbioscience.comsigmaaldrich.comsigmaaldrich.comselleckchem.comscienceasia.orgdrugbank.comresearchgate.net

Research findings on the inhibition of IL-1β release by VRT-043198 include reported IC50 values in the nanomolar to low micromolar range.

Data on the inhibition of IL-1β release by VRT-043198 are presented in the table below:

| Cell Type | Stimulus | Inhibition Metric | Value | Reference(s) |

| Human PBMCs | LPS | IC50 | 0.67 ± 0.55 nM | medchemexpress.comglpbio.com |

| Human PBMCs | LPS | IC50 | 0.67 µM | ncats.iosigmaaldrich.comselleckchem.com |

| Human PBMCs | LPS | IC50 | ~1 µM | sigmaaldrich.com |

| Human PBMCs | LPS | IC50 | 700 pM | sigmaaldrich.com |

| Whole Blood | LPS | IC50 | 1.9 ± 0.80 nM | medchemexpress.comglpbio.com |

| Whole Blood | LPS | IC50 | 1.9 µM | ncats.ioselleckchem.com |

| Human PBMCs | S. aureus | IC50 | 870 nM | sigmaaldrich.com |

VRT-043198 has also been shown to inhibit the release of IL-18, another pro-inflammatory cytokine processed by caspase-1. nih.govinvivogen.cominvivogen.cominvivochem.commedchemexpress.commedkoo.comglpbio.combpsbioscience.comncats.ioselleckchem.comdrugbank.comnih.govresearchgate.net However, it has little to no significant effect on the release of other cytokines, such as IL-1α, TNF-α, IL-6, or IL-8, in the same experimental settings. invivochem.commedchemexpress.commedkoo.comglpbio.combpsbioscience.comdrugbank.com This selective inhibition of IL-1β and IL-18 underscores its specific targeting of the inflammasome-caspase-1 pathway. invivogen.cominvivogen.com

Inhibition of Interleukin-18 (IL-18) Release in Activated Immune Cells

VRT-043198 has been shown to inhibit the release of interleukin (IL)-1β and IL-18 from activated immune cells, such as peripheral blood mononuclear cells (PBMCs) and whole blood medchemexpress.cominvivochem.commedkoo.comglpbio.comapexbt.combpsbioscience.com. This inhibitory effect on IL-1β and IL-18 secretion is a key aspect of its anti-inflammatory activity invivochem.cominvivogen.comapexbt.com. Studies in cultures of human PBMCs and whole blood stimulated with bacterial products demonstrated that VRT-043198 inhibited the release of both IL-1β and IL-18 medchemexpress.cominvivochem.commedkoo.comglpbio.comapexbt.combpsbioscience.com. For IL-1β release, VRT-043198 exhibited IC₅₀ values of 0.67 ± 0.55 nM in PBMCs (n=8) and 1.9 ± 0.80 nM in whole blood (n=4) medchemexpress.comglpbio.com. The inhibition of IL-1β and IL-18 release by VRT-043198 occurs with similar efficacy and potency in PBMCs from both familial cold autoinflammatory syndrome (FCAS) patients and healthy volunteers stimulated with LPS aai.org.

Differential Effects on Other Inflammatory Mediators (e.g., IL-1α, Tumor Necrosis Factor-alpha, IL-6, IL-8, IL-33)

In contrast to its potent inhibition of IL-1β and IL-18 release, VRT-043198 demonstrates little to no effect on the release of several other inflammatory cytokines medchemexpress.cominvivochem.commedkoo.comglpbio.comapexbt.combpsbioscience.com. Studies in cultures of peripheral blood mononuclear cells stimulated with bacterial products showed that VRT-043198 did not significantly affect the secretion of cytokines including IL-1α, tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8 medchemexpress.cominvivochem.commedkoo.comglpbio.comapexbt.combpsbioscience.com. Similarly, in PBMCs from FCAS patients, while IL-1β and IL-18 release was increased and inhibited by VRT-043198, levels of IL-6 and IL-1α in cell supernatants were either unchanged or somewhat reduced, indicating no general increase in transcription or translation of inflammatory cytokines not processed by caspase-1 aai.org.

Impact on Inflammasome Activation Pathways

VRT-043198 impacts inflammasome activation pathways primarily through its inhibitory activity on caspase-1 and caspase-4, key components involved in inflammasome-mediated processes invivogen.cominvivogen.comnih.gov. Inflammasomes are multiprotein complexes that play a crucial role in the activation of caspase-1, leading to the processing and release of pro-inflammatory cytokines like IL-1β and IL-18 invivogen.comaai.orgmdpi.com.

Inhibition of NLRP3 Inflammasome Activation

VRT-043198, as a potent caspase-1 inhibitor, indirectly inhibits the activation of the NLRP3 inflammasome invivogen.cominvivogen.comrndsystems.commdpi.comnih.govfrontiersin.orgfocusbiomolecules.comdovepress.comresearchgate.net. The NLRP3 inflammasome assembly activates pro-caspase-1, and activated caspase-1 is responsible for the maturation and secretion of IL-1β and IL-18 mdpi.com. By inhibiting caspase-1, VRT-043198 blocks this downstream processing step, thereby mitigating the inflammatory response driven by NLRP3 inflammasome activation nih.govfocusbiomolecules.comdovepress.com. Studies using a cell-based inflammasome biosensor model demonstrated that VRT-043198 dose-dependently inhibited the activation of the NLRP3 inflammasome dovepress.com.

Data on the inhibitory potency of VRT-043198 against caspase-1 and caspase-4:

| Target | Inhibition Constant (Ki) | Reference |

| ICE/Caspase-1 | 0.8 nM | medchemexpress.cominvivochem.comglpbio.comsigmaaldrich.comnih.govrndsystems.commedchemexpress.com |

| Caspase-4 | < 0.6 nM | medchemexpress.cominvivochem.comglpbio.comnih.govrndsystems.commedchemexpress.com |

VRT-043198 exhibits high selectivity, showing 100- to 10,000-fold lower potency against other caspases such as caspase-3 and -6 to -9 medchemexpress.commedkoo.comglpbio.combpsbioscience.com.

Regulation of Pyroptotic Cell Death

VRT-043198 has been reported to block or mitigate pyroptosis invivogen.cominvivogen.comnih.govapexbt.commdpi.comnih.govfrontiersin.orgfocusbiomolecules.comresearchgate.netnih.gov. Pyroptosis is a highly pro-inflammatory form of programmed cell death that is dependent on the activation of inflammatory caspases, particularly caspase-1 and caspase-11 (caspase-4 in humans) nih.govmdpi.comfrontiersin.org. Activated caspase-1 not only processes IL-1β and IL-18 but also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent lytic cell death characteristic of pyroptosis invivogen.comnih.govmdpi.com. By inhibiting caspase-1 and caspase-4, VRT-043198 interferes with this process, thereby preventing or reducing pyroptotic cell death invivogen.cominvivogen.comnih.govapexbt.comnih.govfrontiersin.orgfocusbiomolecules.comnih.gov. Studies have shown that VRT-043198 can inhibit caspase-1-mediated pyroptosis in various models nih.govfrontiersin.orgnih.gov.

Minimal Activity in Cellular Models of Apoptosis

VRT-043198 demonstrates minimal or no demonstrable activity in cellular models of apoptosis medchemexpress.cominvivochem.commedkoo.comdrugbank.comglpbio.comnih.gov. This is attributed to its high selectivity for caspase-1 and caspase-4 and its low affinity for caspases primarily involved in apoptosis, such as caspase-3, -6, -7, -8, and -9 medchemexpress.commedkoo.comglpbio.comnih.govnih.gov. Apoptosis is considered an immunologically silent form of cell death, and the selective inhibition of caspase-1 by VRT-043198 does not interfere with the apoptotic caspase cascade nih.gov.

Preclinical Efficacy Studies of Vrt 043198 in Disease Models

Inflammatory and Autoimmune Disorders

Preclinical studies have explored the efficacy of VRT-043198, administered via its prodrug VX-765, in models of inflammatory and autoimmune conditions, focusing on its ability to modulate inflammatory responses.

Mitigation of Disease Severity in Rheumatoid Arthritis Models

VX-765 has been shown to reduce disease severity in models of rheumatoid arthritis invivochem.comdrugbank.commedchemexpress.com. In a collagen-induced arthritis mouse model, VX-765 significantly reduced paw inflammation scores in a dose-dependent manner alzdiscovery.org. This effect was observed with both prophylactic and treatment regimens alzdiscovery.org. At a dose of 100 mg/kg, VX-765 demonstrated efficacy comparable to that of prednisolone (B192156) at 5 mg/kg alzdiscovery.org. More recent studies have indicated that prophylactic treatment with VX-765 (100 mg/kg, twice daily intraperitoneal injection) significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased histologic scores and serum cytokine levels in an arthritis model alzdiscovery.org. VX-765 also inhibited LPS-induced IL-1β production by approximately 60% in a collagen-induced arthritis mouse model selleckchem.com.

Reduction of Inflammatory Mediators in Skin Inflammation Models

In addition to rheumatoid arthritis, VX-765 has been shown to reduce the expression of inflammatory mediators in models of skin inflammation invivochem.comdrugbank.commedchemexpress.com. Studies have demonstrated that VRT-043198 inhibits the release of key proinflammatory cytokines, specifically interleukin (IL)-1β and IL-18, from peripheral blood mononuclear cells (PBMCs) and whole blood stimulated with bacterial products invivochem.comncats.ioglpbio.comnih.gov.

| Cytokine | IC50 in PBMCs (µM) | IC50 in Whole Blood (µM) | Effect on Release |

| IL-1β | 0.67 ± 0.55 glpbio.com | 1.9 ± 0.80 glpbio.com | Inhibited |

| IL-18 | Not specified | Not specified | Inhibited |

| IL-1α | Not specified | Not specified | Little effect |

| TNF-α | Not specified | Not specified | Little effect |

| IL-6 | Not specified | Not specified | Little effect |

| IL-8 | Not specified | Not specified | Little effect |

These findings indicate that VRT-043198 selectively targets the release of IL-1β and IL-18, which are processed by caspase-1, while having minimal impact on the release of other cytokines such as IL-1α, tumor necrosis factor-α, IL-6, and IL-8 invivochem.commedchemexpress.comglpbio.comnih.gov.

Attenuation of Hypersensitive Inflammatory Response in Monocytes from Familial Cold Autoinflammatory Syndrome (FCAS) Patients

Familial Cold Autoinflammatory Syndrome (FCAS) is an autoinflammatory disorder characterized by mutations in the CIAS1 gene, which encodes cryopyrin aai.org. These mutations are hypothesized to lead to abnormal secretion of caspase-1-dependent proinflammatory cytokines, including IL-1β and IL-18 aai.org. Studies examining cytokine secretion in PBMCs from FCAS patients have revealed a marked hyperresponsiveness to inflammatory stimuli like lipopolysaccharide (LPS) aai.org. IL-1β release from PBMCs of FCAS patients was significantly higher compared to unaffected donors, particularly at low LPS concentrations aai.org.

VRT-043198 has been shown to block this hypersensitive response aai.org. In cultures of PBMCs from FCAS patients, the caspase-1 inhibitor VX-765 (at 10 µM, which is converted to VRT-043198) markedly inhibited the release of IL-1β, reducing it by over 80% in both FCAS and control cells invivochem.comaai.org. This demonstrates the ability of VRT-043198 to attenuate the exaggerated inflammatory cytokine release observed in monocytes from FCAS patients aai.org.

Neurological and Neurocognitive Disorders

The blood-brain barrier permeability of VRT-043198, the active metabolite of VX-765, has led to investigations into its potential in neurological and neurocognitive disorders medchemexpress.comglpbio.com.

Anticonvulsant Effects in Acute and Chronic Epilepsy Models

VX-765 has demonstrated anticonvulsant effects in preclinical models of epilepsy ncats.iobpsbioscience.com. In a mouse model of acute seizures, VX-765 produced anticonvulsant effects by delaying the time to onset of the first seizure and decreasing the number and total duration of seizures selleckchem.com. Specifically, doses between 50 mg/kg and 200 mg/kg resulted in an average reduction in the number of seizures by 50% and total duration by 64% selleckchem.com.

In models of chronic epilepsy with spontaneous recurrent epileptic activity, repeated systemic administration of VX-765 significantly reduced chronic epileptic activity in mice in a dose-dependent manner (12.5-200 mg/kg) invivochem.com. This effect was observed at doses of 50 mg/kg and higher and was reversible upon discontinuation of the drug invivochem.com. The maximal drug effect was associated with the inhibition of IL-1β synthesis in activated astrocytes invivochem.com. Furthermore, VX-765 has been shown to block kindling epileptogenesis in rats by preventing the increase of IL-1β in forebrain astrocytes medchemexpress.comselleckchem.com. In adult rats with genetic absence epilepsy (GAERS), VX-765 significantly reduced the cumulative duration and number of spike-and-wave discharges (SWDs) by an average of 55% after the third drug injection, which was attributed to the selective blockade of IL-1β biosynthesis selleckchem.com.

Potential Benefit in Alzheimer's Disease Models and Age-Related Cognitive Dysfunction

Research suggests a potential benefit of caspase-1 inhibition by VRT-043198 in models of Alzheimer's disease (AD) and age-related cognitive dysfunction nih.govresearchgate.netfrontiersin.orgfocusbiomolecules.com. Increased IL-1β production in glia is a characteristic feature of epileptogenic tissue and has also been implicated in neuroinflammatory processes associated with AD medchemexpress.com.

In the J20 mouse model of AD, presymptomatic treatment with VX-765 (the prodrug of VRT-043198) delayed the onset of cognitive deficits nih.govresearchgate.net. While presymptomatic treatment did not alter Aβ levels in the hippocampus and cortex of these mice, it significantly delayed cognitive decline researchgate.net. VX-765 administration has also been reported to prevent Aβ accumulation, suppress neuroinflammation, and restore synaptophysin expression in the hippocampus of the J20 mouse model researchgate.net.

Furthermore, VRT-043198 has been reported to ameliorate surgery-induced neurocognitive disorders in an aged mice model by inhibiting caspase-1-mediated pyroptosis frontiersin.org. These findings indicate that targeting caspase-1 with VRT-043198 may offer neuroprotective effects and potential benefits in mitigating cognitive impairment in the context of AD and aging nih.govfrontiersin.orgfocusbiomolecules.com.

Amelioration of Surgery-Induced Neurocognitive Disorders (PND) in Aged Mice

Surgery-induced neurocognitive disorders (PND) are a common complication in elderly patients. nih.gov Studies have investigated the potential of VRT-043198 to mitigate PND in aged mouse models. nih.gov In a model using 20-month-old male C57/BL mice subjected to abdominal exploratory laparotomy, VRT-043198 administration demonstrated improvements in cognitive function. nih.gov Behavioral evaluation using the Morris water maze test 30 days post-surgery showed that VRT-043198 increased the time spent crossing the platform and the ratio of distance and time in the targeted quadrant, suggesting improved spatial learning and memory. nih.gov

Restoration of Neurotrophic Factor Expression (NGF, BDNF)

Neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) play crucial roles in neuronal survival, differentiation, and synaptic plasticity, processes often impaired in neurocognitive disorders. gsea-msigdb.orgmdpi.com Research in the aged mouse PND model indicated that VRT-043198 treatment helped restore the expression of these neurotrophic factors. nih.govjensenlab.orgresearchgate.net Specifically, VRT-043198 administration was found to increase the levels of NGF and BDNF in the hippocampus of these mice. nih.govjensenlab.org This restoration is associated with the observed improvements in neuronal amount and cognitive function. nih.gov

| Treatment Group | Neuronal Amount (Relative to Control) | NGF Levels (Relative to Control) | BDNF Levels (Relative to Control) |

| Surgery + Vehicle | Decreased | Decreased | Decreased |

| Surgery + VRT-043198 | Restored/Increased | Increased | Increased |

| Control | Baseline | Baseline | Baseline |

Note: Data is representative based on study findings, specific quantitative values may vary between experiments.

Modulation of Astrocytic and Microglial Phenotypes (A1-type astrocytes, M1-type microglia)

Neuroinflammation, characterized by the activation of astrocytes and microglia, is a significant contributor to PND pathogenesis. nih.govijbs.comfrontiersin.org In the aged mouse PND model, VRT-043198 was shown to modulate the phenotypes of these glial cells. nih.govresearchgate.net The compound decreased the number of A1-type astrocytes and M1-type microglia in the hippocampus. nih.govresearchgate.net A1 astrocytes are considered neurotoxic, while M1 microglia are pro-inflammatory; thus, reducing their prevalence suggests an attenuation of neuroinflammatory processes. nih.gov This modulation of glial phenotypes by VRT-043198 contributes to its neuroprotective effects in the context of surgery-induced cognitive decline. nih.gov

Brain-Protective Effects in Sepsis-Associated Encephalopathy

Sepsis-associated encephalopathy (SAE) is a serious complication of sepsis characterized by brain dysfunction. ijbs.commdpi.commdpi.com Caspase-1 inhibition has been investigated as a potential therapeutic strategy for SAE due to the role of inflammation in its pathogenesis. While direct studies specifically detailing VRT-043198's effects on SAE were not extensively found in the provided context, research on its prodrug, VX-765, a caspase-1 inhibitor, has shown brain-protective effects against SAE and cognitive impairments in a mouse model of sepsis. medkoo.com Given that VRT-043198 is the active metabolite of VX-765, these findings suggest a potential role for VRT-043198 in mitigating SAE, likely through its ability to inhibit caspase-1 and subsequent inflammatory responses in the brain. medkoo.cominvivochem.cominvivogen.commedkoo.com

Reduction of Cerebral Infarction Damage in Ischemic Stroke Models

Ischemic stroke leads to cerebral infarction and neurological deficits. nih.govresearchgate.net Inhibition of caspase-1 has been shown to reduce cerebral infarction damage and protect against brain injury in ischemic stroke models. nih.govresearchgate.netresearchgate.net VRT-043198, as a potent caspase-1 inhibitor, has demonstrated protective effects in this context. nih.govresearchgate.netresearchgate.net Studies using the prodrug VX-765, which is converted to VRT-043198, have shown that pharmacological inhibition of caspase-1 significantly decreased brain infarct volume, ameliorated cerebral ischemia/reperfusion injury, and improved neurobehavioral performance in animal models. nih.govresearchgate.netresearchgate.net This protective effect is attributed to the suppression of the inflammatory response and a shift in microglial phenotype. researchgate.net

| Intervention | Cerebral Infarct Volume | Cerebral I/R Injury | Neurobehavioral Performance |

| Ischemic Stroke Model + Vehicle | High | Significant | Impaired |

| Ischemic Stroke Model + Caspase-1 Inhibition (e.g., VX-765/VRT-043198) | Reduced | Ameliorated | Improved |

Note: Data is representative based on study findings, specific quantitative values may vary between experiments.

Cardiovascular Pathologies

The role of inflammation, particularly involving the NLRP3 inflammasome and caspase-1, is increasingly recognized in the pathogenesis of various cardiovascular diseases, including cardiac fibrosis. nih.gov

Therapeutic Potential in Cardiac Fibrosis Models through Caspase-1 Inhibition

Cardiac fibrosis is a pathological process characterized by excessive accumulation of extracellular matrix in the heart, leading to impaired cardiac function. nih.gov The NLRP3 inflammasome and its downstream effector, caspase-1, contribute to the inflammatory processes that drive cardiac fibrosis. nih.gov Inhibition of caspase-1 has emerged as a potential therapeutic strategy. nih.gov VRT-043198, as a selective caspase-1 inhibitor, holds therapeutic potential in cardiac fibrosis models by blocking the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in the development of fibrosis. medkoo.cominvivochem.cominvivogen.commedkoo.comnih.gov Research on the prodrug VX-765 in models of myocardial ischemia/reperfusion injury, a condition that can lead to fibrosis, has shown that caspase-1 inhibition can reduce infarct size and preserve ventricular function. nih.govmdpi.com While these studies focus on acute injury, the underlying mechanism of caspase-1 inhibition in reducing inflammation suggests a potential benefit in mitigating the fibrotic remodeling that can occur as a long-term consequence. nih.govnih.govmdpi.com

Infectious Disease Models

Reduction of Disease Severity in Pseudomonas Keratitis in Murine Models

Studies in murine models of Pseudomonas aeruginosa keratitis have investigated the efficacy of VRT-043198 in reducing disease severity. P. aeruginosa keratitis is a serious corneal infection where IL-1β is known to play a key role in pathogenesis. Elevated levels of IL-1β are associated with severe corneal disease, while reduced levels correlate with decreased severity. neobioscience.com Given that VRT-043198 inhibits ICE/caspase-1, an enzyme crucial for processing pro-IL-1β into its active form, researchers hypothesized that inhibiting ICE could ameliorate the inflammatory response and disease outcome in bacterial keratitis. neobioscience.comguidetoimmunopharmacology.org

Experimental studies in C57BL/6 mice infected with P. aeruginosa demonstrated that treatment with VRT-043198 significantly reduced clinical scores compared to placebo-treated mice at several time points post-infection. neobioscience.comguidetoimmunopharmacology.org This reduction in disease severity was observed when the ICE inhibitor was administered alone or in combination with ciprofloxacin. guidetoimmunopharmacology.org

The therapeutic effect of VRT-043198 was further supported by the observed reduction in inflammatory markers. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, was significantly lower in the corneas of mice treated with VRT-043198 compared to the placebo group. guidetoimmunopharmacology.orgwikipedia.org Furthermore, protein levels of IL-1β and MIP-2 (macrophage inflammatory protein-2), a chemokine involved in neutrophil recruitment, were also reduced in the corneas of mice treated with VRT-043198. neobioscience.comguidetoimmunopharmacology.org

Beyond reducing inflammation, treatment with VRT-043198 also led to a decrease in bacterial load in the cornea at 7 days post-infection in mice treated with the inhibitor alone compared to the placebo group. neobioscience.comguidetoimmunopharmacology.org The efficacy of VRT-043198 was also demonstrated against a clinical isolate and a ciprofloxacin-resistant strain of P. aeruginosa, indicating its potential relevance for treating infections caused by different bacterial strains. neobioscience.comguidetoimmunopharmacology.org

The findings suggest that targeting the host inflammatory response via IL-1β inhibition using an ICE inhibitor like VRT-043198 can be a successful therapeutic strategy for managing bacterial keratitis. guidetoimmunopharmacology.org

Here is a summary of key findings from the Pseudomonas keratitis studies:

| Outcome Measure | VRT-043198 Treatment vs. Placebo (Strain 19660) | VRT-043198 + Ciprofloxacin vs. Placebo + Ciprofloxacin (Strain 19660) |

| Clinical Scores (Days 3, 5, 7) | Significantly reduced neobioscience.comguidetoimmunopharmacology.org | Significantly lower at Days 3 and 5 neobioscience.com |

| Corneal MPO Activity (Day 7) | Significantly lower guidetoimmunopharmacology.orgwikipedia.org | Reduced neobioscience.comguidetoimmunopharmacology.org |

| Corneal IL-1β Protein (Day 7) | Significantly reduced neobioscience.comguidetoimmunopharmacology.org | Significantly reduced neobioscience.com |

| Corneal MIP-2 Protein (Day 7) | Significantly decreased neobioscience.comguidetoimmunopharmacology.org | Significantly decreased neobioscience.com |

| Corneal Bacterial Load (Day 7) | Significantly decreased neobioscience.comguidetoimmunopharmacology.org | No bacterial colonies detected (similar to placebo + ciprofloxacin) neobioscience.com |

Oncological Research

Impact on Breast Cancer Bone Metastasis (Migration, Invasion, Metastatic Outgrowth)

Preclinical research has also investigated the role of VRT-043198, as a caspase-1 inhibitor, in the context of breast cancer bone metastasis. Interleukin-1β (IL-1β) is recognized as a pro-inflammatory cytokine that plays a significant role in various stages of breast cancer bone metastasis, including primary tumor growth, migration, invasion, and the establishment and growth of metastatic lesions in the bone microenvironment. invivochem.com Targeting IL-1 signaling has emerged as a potential therapeutic strategy for breast cancer bone metastasis.

Studies utilizing mouse mammary cancer cells (E0771 and Py8119) in vitro have shown that inhibition of IL-1 signaling by VRT-043198 reduced the migration of these cells. Furthermore, VRT-043198 was found to reverse the increased invasion towards bone cells induced by tumor-derived IL-1β.

In vivo studies using mouse models of breast cancer bone metastasis demonstrated that VX765 (the prodrug of VRT-043198) significantly reduced spontaneous metastasis and metastatic outgrowth in the bone. These findings suggest that inhibiting caspase-1 with VRT-043198 can impede the metastatic process of breast cancer cells to the bone and their subsequent growth at this site.

The impact of VRT-043198 on breast cancer cell migration and invasion towards bone cells in vitro is summarized below:

| Cell Line | Effect on Migration (with VRT-043198) | Effect on Invasion towards Bone Cells (with VRT-043198) |

| E0771 | Reduced | Reversed tumor-derived IL1β induced increase |

| Py8119 | Reduced | Reversed tumor-derived IL1β induced increase |

In vivo studies on breast cancer bone metastasis yielded the following observations:

| Outcome Measure | VX765 Treatment (Prodrug of VRT-043198) |

| Spontaneous Metastasis | Significantly reduced in the bone |

| Metastatic Outgrowth | Significantly reduced in the bone |

These preclinical findings highlight the potential of VRT-043198 as a therapeutic agent for breast cancer bone metastasis by inhibiting key processes like migration, invasion, and metastatic outgrowth, likely through its action on the IL-1 signaling pathway.

Pharmacological Characterization of Vrt 043198

Biotransformation and Prodrug Conversion Dynamics from VX-765

VX-765 is an orally available prodrug designed to be converted in vivo into its active form, VRT-043198. pnas.orgaging-us.com This conversion primarily occurs through the action of esterases found in plasma and the liver. medchemexpress.compnas.org The process involves the esterase cleavage of the 5-ethoxydihydrofuran-2(3H)-one moiety of VX-765, which yields the aldehyde functionality characteristic of VRT-043198. nih.govgoogle.com This aldehyde group then acts as a potent electrophile, enabling VRT-043198 to covalently modify the catalytic cysteine residue in the active site of caspase-1, leading to enzyme inhibition. invivogen.comaging-us.comnih.gov

Studies in mice have shown that following administration of VX-765, VRT-043198 is rapidly generated. researchgate.netnih.gov Concentrations of VRT-043198 have been observed to surpass those of the parent prodrug, VX-765, in plasma, brain, and cerebrospinal fluid (CSF), indicating efficient conversion in vivo. researchgate.netnih.gov

Pharmacokinetic (PK) studies in mice following a single intraperitoneal injection of 50 mg/kg VX-765 have provided insights into the dynamics of this conversion and the subsequent presence of both compounds. researchgate.netnih.govresearchgate.net

| Compartment | Compound | Cmax (µM) | Tmax (h) | t½ (h) |

| Plasma | VX-765 | NQ | NQ | 3.2 |

| VRT-043198 | NQ | NQ | NC | |

| Whole Brain Homogenate | VX-765 | NQ | NQ | NC |

| VRT-043198 | NQ | NQ | 1 | |

| CSF | VX-765 | NQ | NQ | NC |

| VRT-043198 | NQ | NQ | NC |

Note: NQ = Not Quantifiable (below lower limit of quantification), NC = Not Calculated (due to insufficient data points or curve shape). nih.gov

The rapid appearance and higher levels of VRT-043198 relative to VX-765 in these compartments support the efficient prodrug conversion dynamic in vivo. researchgate.netnih.gov

In Vivo Tissue Distribution and Blood-Brain Barrier Permeability

VRT-043198, the active metabolite of VX-765, has been characterized as being permeable to the blood-brain barrier (BBB). medchemexpress.comresearchgate.netnih.govalzdiscovery.orgresearchgate.netresearchgate.netresearchgate.net This permeability is significant as it allows VRT-043198 to exert its inhibitory effects on caspase-1 within the central nervous system. pnas.orgresearchgate.net

Studies in mice have detected both VX-765 and VRT-043198 in whole brain homogenates and cerebrospinal fluid following systemic administration of VX-765. researchgate.netnih.gov While the brain penetrance of VRT-043198 has been described as modest, it has been shown to inhibit caspase-1 in mouse brain at tested doses. pnas.org

Concentrations of VRT-043198 in the brain have been measured following VX-765 administration. researchgate.netnih.gov For instance, after a single intraperitoneal dose of 50 mg/kg VX-765 in mice, VRT-043198 was detected in whole brain homogenates and CSF for up to 24 hours. researchgate.netnih.gov

| Compartment | Compound | Concentration Range (µM) (0.25h to 24h) |

| Whole Brain Homogenate | VX-765 | NQ - approx. 0.15 |

| VRT-043198 | approx. 0.1 - approx. 0.8 | |

| CSF | VX-765 | NQ - approx. 0.01 |

| VRT-043198 | NQ - approx. 0.3 |

Note: Values are approximate based on graphical data from source nih.gov. NQ = Not Quantifiable (below lower limit of quantification).

The presence of VRT-043198 in the brain and CSF confirms its ability to cross the BBB and distribute into the central nervous system compartments. researchgate.netnih.gov This distribution is crucial for its potential therapeutic applications in neurological conditions where caspase-1 inhibition in the brain is desired. pnas.orgresearchgate.netresearchgate.net The effects of VRT-043198 in the brain may be structure and region-dependent. pnas.org

Molecular Insights and Structural Biology of Vrt 043198 Binding

Crystal Structure Analysis of Caspase-1 in Complex with VRT-043198

The crystal structure of caspase-1 in complex with VRT-043198 has been determined, offering a detailed view of the binding interface. ohiolink.eduacs.org This structural analysis was undertaken to better understand the mechanism by which VRT-043198 inhibits inflammatory caspases. ohiolink.edu The crystal structure reveals that VRT-043198 binds within the active site of caspase-1. acs.orggoogle.comnih.gov VRT-043198 typically reacts with the thiol group of the catalytic cysteine residue at position 285 (Cys285) in the active site of wild-type caspase-1, forming a reversible covalent S,O-hemiacetal bond. acs.orggoogle.comnih.gov Studies using a C285A mutant of caspase-1 have also shown that VRT-043198 can bind noncovalently to the active site region, suggesting that while covalent modification is a key aspect of its interaction with the wild-type enzyme, non-covalent interactions also play a role in binding site occupancy. acs.org Mapping of binding interactions to the caspase-1/VRT-043198 crystal structure (PDB 6PZP) has further localized these events to the ligand binding site. acs.org

Elucidation of Hydrophobic and Hydrophilic Interaction Contributions to Binding and Specificity

The potency of VRT-043198 against key caspases is illustrated by its inhibition constants (Ki values):

| Compound | Target Enzyme | Ki Value |

| VRT-043198 | Caspase-1 | 0.8 nM |

| VRT-043198 | Caspase-4 | < 0.6 nM |

This table highlights the high affinity of VRT-043198 for caspase-1 and caspase-4, which is a direct consequence of the favorable hydrophobic and hydrophilic interactions within their binding sites.

Mechanisms of Therapeutic Action Beyond Direct Caspase Inhibition

Modulation of Gene Expression and Signaling Pathways (e.g., PPAR-γ, NF-κB, Ikkb)

Studies have demonstrated that VRT-043198 can modulate the expression of genes and the activity of signaling pathways implicated in inflammatory responses and other cellular functions.

Research in aged mice subjected to surgery indicated that VRT-043198 administration significantly increased PPAR-γ expression at the early post-surgical stage. researchgate.net PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) is a nuclear receptor that plays a crucial role in regulating lipid metabolism, energy balance, adipogenesis, and inflammation by controlling the expression of target genes. doc-developpement-durable.org Downregulation of PPAR-γ, potentially mediated by activated caspase-1, has been suggested to lead to the activation of transcription factors such as nuclear factor-κB (NF-κB) and liver-specific inhibitor of κB kinase β (Ikkb). researchgate.net This suggests that VRT-043198, through its inhibition of caspase-1, may indirectly influence NF-κB and Ikkb activity by preventing the caspase-1-mediated suppression of PPAR-γ.

Further evidence links VRT-043198's action to the NF-κB pathway. Studies using its prodrug, VX-765, have shown amelioration of brain damage and microglial inflammatory responses through the inhibition of the NF-κB signaling pathway. chemmethod.comresearchgate.net It is proposed that VX-765 (and thus VRT-043198) may prevent the deleterious effects of caspase-1 by inhibiting RAGE signaling and the subsequent activation of downstream kinases, including NF-κB. chemmethod.comresearchgate.net The NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.comnih.gov Activated IKK (Inhibitor of kappa B kinase), particularly IKKβ, phosphorylates IκBα, leading to its degradation and the release and nuclear translocation of NF-κB subunits, thereby activating NF-κB-dependent gene transcription. nih.govmedchemexpress.cn While a direct inhibitory effect of VRT-043198 on Ikkb has not been explicitly detailed, its impact on upstream components like caspase-1 and IL-1 signaling, which can influence IKK/NF-κB activation, suggests an indirect modulatory role. medchemexpress.cnmrc.ac.uk

In the context of hepatic lipid metabolism disorder induced by PM2.5 exposure, treatment with a caspase-1 inhibitor (VX-765, yielding VRT-043198) was observed to heighten the levels of PPAR-α and PPAR-γ mRNA and protein, which were decreased by PM2.5 exposure. researchgate.net This further supports the role of caspase-1 inhibition by VRT-043198 in modulating PPAR signaling pathways.

Interaction with Glucocorticoid Resistance Pathways, including CASP1-mediated Glucocorticoid Receptor Cleavage

A significant area of research highlights the interaction of VRT-043198 with glucocorticoid resistance pathways, particularly its ability to counteract caspase-1-mediated cleavage of the glucocorticoid receptor. Glucocorticoids are widely used anti-inflammatory and immunosuppressive agents that exert their effects by binding to the glucocorticoid receptor (GR, encoded by the NR3C1 gene). genecards.orgmrc.ac.uk Upon binding, the activated GR translocates to the nucleus and modulates gene expression. genecards.org However, resistance to glucocorticoids can occur, limiting their therapeutic efficacy. genecards.orgnih.gov

Studies have revealed a novel mechanism of glucocorticoid resistance involving the inflammasome pathway, specifically the upregulation and activation of caspase-1 (CASP1). mdpi.comgenecards.orgcephamls.comuniprot.org Increased CASP1 expression and activity have been shown to lead to the proteolytic cleavage of the glucocorticoid receptor. mdpi.comgenecards.orgcephamls.comuniprot.org This cleavage diminishes the levels of functional GR, resulting in a blunted transcriptional response to glucocorticoids and consequently increasing glucocorticoid resistance. genecards.orgcephamls.comuniprot.org

VRT-043198 has been identified as an inhibitor of this CASP1-mediated GR cleavage. In enzymatic assays, VRT-043198 demonstrated the ability to inhibit recombinant CASP1 cleavage of the glucocorticoid receptor, exhibiting higher inhibitory activity compared to its prodrug VX-765. nih.govcephamls.com This inhibitory action on CASP1-mediated GR cleavage is considered a potential therapeutic strategy to overcome glucocorticoid resistance, particularly in diseases where this mechanism contributes to treatment failure, such as in certain types of leukemia. mdpi.comgenecards.orguniprot.org

Research findings underscore the potential of CASP1 inhibitors like VRT-043198 to restore glucocorticoid sensitivity by preserving functional glucocorticoid receptor levels. mdpi.comgenecards.org

Advanced Research Methodologies Applied to Vrt 043198 Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental to characterizing the biological activity of VRT-043198. These assays utilize various cell types to evaluate the compound's effects on specific cellular processes and signaling pathways.

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes, monocytes, natural killer cells, and dendritic cells, are commonly used to study immune responses and the effects of compounds on cytokine release. elementbiosciences.comnih.gov Studies have shown that VRT-043198 inhibits the release of interleukin (IL)-1β and IL-18 from PBMCs stimulated with bacterial products. medchemexpress.cominvivochem.comglpbio.combpsbioscience.commedkoo.comnordicbiosite.com This inhibition is a key finding, as IL-1β and IL-18 are pro-inflammatory cytokines processed by caspase-1. nih.govnih.gov The inhibitory effect on IL-1β release from PBMCs was observed with an IC50 value of 0.67 ± 0.55 nM. medchemexpress.comglpbio.com

Whole Blood: Similar to PBMCs, whole blood assays are used to assess the effects of VRT-043198 in a more complex biological matrix that includes all blood components. VRT-043198 also inhibited IL-1β release from whole blood, with an IC50 value of 1.9 ± 0.80 nM. medchemexpress.comglpbio.com These results from both PBMC and whole blood assays highlight VRT-043198's ability to modulate inflammatory cytokine release in human blood cells. medchemexpress.comglpbio.combpsbioscience.commedkoo.comnordicbiosite.com

Cancer Cell Lines: While the primary focus of VRT-043198 research appears to be on inflammatory processes, some studies have utilized cancer cell lines. For instance, VRT-043198 was used as a specific inhibitor of pyroptosis in studies investigating cell death mechanisms in VHL-null renal cell carcinoma cell lines (e.g., 786O cells). biorxiv.org These studies help to differentiate the roles of various cell death pathways, such as apoptosis, necroptosis, pyroptosis, and ferroptosis. biorxiv.org VRT-043198 has also been evaluated for its effects on apoptosis in cellular models, showing little to no demonstrable antiapoptotic activity and not affecting the proliferation of activated primary T cells or T-cell lines. invivochem.comglpbio.combpsbioscience.com

Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells have been utilized in the development and application of biosensor systems to study inflammasome activation and inhibition. dovepress.comnih.gov Specifically, HEK293 cell lines engineered to constitutively express CASP1 and NLRP3, with inducible ASC expression (CASPorter system), were used to test the effectiveness of VRT-043198 as a CASP1/NLRP3 inhibitor. dovepress.comnih.gov These cell-based models allow for the qualitative observation and quantitative determination of caspase-1 and NLRP3 inflammasome activation and the assessment of inhibitor effects using methods like Western blotting, fluorescence microscopy, and flow cytometry. dovepress.comnih.gov

Here is a summary of findings from in vitro cellular assays:

| Cell Type | Assay Type | Key Finding | IC50 / Ki Value | Citation |

| PBMCs | IL-1β release inhibition (bacterial products) | Inhibited IL-1β release | 0.67 ± 0.55 nM | medchemexpress.comglpbio.com |

| Whole Blood | IL-1β release inhibition (bacterial products) | Inhibited IL-1β release | 1.9 ± 0.80 nM | medchemexpress.comglpbio.com |

| PBMCs, Whole Blood | Cytokine release | Inhibited IL-1β and IL-18 release; little effect on IL-1α, TNF-α, IL-6, IL-8 | Not specified for other cytokines | medchemexpress.cominvivochem.comglpbio.combpsbioscience.commedkoo.comnordicbiosite.com |

| Cellular models of apoptosis | Anti-apoptotic activity | Lacked potent antiapoptotic activity | Not applicable | medchemexpress.cominvivochem.comglpbio.com |

| Activated primary T cells/lines | Proliferation | Did not affect proliferation | Not applicable | invivochem.comglpbio.com |

| 786O cells (renal carcinoma) | Pyroptosis inhibition | Used as a specific pyroptosis inhibitor | Not specified | biorxiv.org |

| HEK293 (CASPorter system) | Inflammasome inhibition | Tested as a CASP1/NLRP3 inhibitor | Not specified | dovepress.comnih.gov |

Comprehensive Animal Models for Disease Pathophysiology and Efficacy Assessment

Animal models are crucial for evaluating the efficacy of VRT-043198 in the context of complex disease pathophysiology and for assessing its in vivo effects. VX-765, the prodrug of VRT-043198, is efficiently converted to the active metabolite in vivo and has been tested in various animal models of inflammatory and neurological diseases. invivochem.comglpbio.commedkoo.comnih.gov

Models of Rheumatoid Arthritis and Skin Inflammation: VX-765 has been shown to reduce disease severity and the expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation. medchemexpress.cominvivochem.comglpbio.commedkoo.comguidetoimmunopharmacology.orgguidetopharmacology.orgsigmaaldrich.com In a collagen-induced arthritis (CIA) mouse model, oral administration of VX-765 significantly reduced inflammation scores in a dose-dependent manner. sigmaaldrich.comapexbt.comrndsystems.com

Lipopolysaccharide (LPS)-Induced Cytokine Secretion Models: VX-765 inhibits LPS-induced cytokine secretion in mice and rats. medchemexpress.cominvivochem.comglpbio.comnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgsigmaaldrich.commedchemexpress.comresearchgate.net Studies in naive male CD-1 mice showed that oral administration of VX-765 reduced serum IL-1β levels following LPS injection. medchemexpress.commedchemexpress.com This demonstrates VRT-043198's ability to block the release of pro-inflammatory cytokines in response to a systemic inflammatory stimulus in vivo. medchemexpress.cominvivochem.comglpbio.comnih.gov

Models of Epilepsy and Seizures: VX-765 has exhibited anticonvulsant effects in mouse models of acute seizures and has been studied in a mouse model of chronic epilepsy. invivochem.combpsbioscience.comrndsystems.com These studies support the investigation of caspase-1 inhibition as a potential therapeutic strategy for epileptic activity refractory to some common anticonvulsant drugs. invivochem.com

Models of Alzheimer's Disease: VX-765 has been shown to be effective in a mouse model of Alzheimer's disease, suggesting a potential role for caspase-1 inhibition in neurodegenerative conditions. researchgate.net

Models of Colitis: VX765 has been shown to alleviate dextran (B179266) sulfate (B86663) sodium-induced colitis in mice by suppressing caspase-1-mediated pyroptosis. medkoo.com

Models of Myocardial Infarct: Studies in rat models of myocardial infarct have investigated the cardioprotective effects of caspase-1 inhibition. medkoo.comnih.gov VRT-043198 administered during reperfusion in isolated rat hearts was as protective as VX-765 pretreatment, suggesting that caspase-1-dependent injuries occur during reperfusion. nih.gov

Models of Surgery-Induced Neurocognitive Disorders: VRT-043198 has been studied in aged mice subjected to abdominal exploratory laparotomy as a model for perioperative neurocognitive disorders (PND). researchgate.netnih.gov Administration of VRT-043198 improved cognitive deficits, restored neuronal amount, increased NGF and BDNF levels, and attenuated caspase-1 activity and pro-inflammatory cytokine levels in the hippocampus. researchgate.netnih.gov

Models of Pseudomonas aeruginosa Keratitis: VRT-043198 has been tested in mouse models of Pseudomonas aeruginosa keratitis. arvojournals.orgarvojournals.org Treatment with VRT-043198 reduced clinical scores indicating decreased disease severity and also reduced neutrophil numbers and levels of IL-1β and MIP-2 in the cornea. arvojournals.orgarvojournals.org

Here is a summary of findings from comprehensive animal models:

| Animal Model | Disease/Condition | Key Finding | Citation |

| Mice (various strains, e.g., CD-1, C57BL/6) | Rheumatoid Arthritis, Skin Inflammation | Reduced disease severity, reduced inflammatory mediators. medchemexpress.cominvivochem.comglpbio.commedkoo.comguidetoimmunopharmacology.orgguidetopharmacology.orgsigmaaldrich.com In CIA model, reduced inflammation scores. sigmaaldrich.comapexbt.comrndsystems.com | medchemexpress.cominvivochem.comglpbio.commedkoo.comnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgsigmaaldrich.comapexbt.comrndsystems.com |

| Mice, Rats | LPS-induced cytokine secretion | Inhibited cytokine secretion, reduced serum IL-1β. | medchemexpress.cominvivochem.comglpbio.comnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgsigmaaldrich.commedchemexpress.comresearchgate.net |

| Mice | Acute Seizures, Chronic Epilepsy | Exhibited anticonvulsant effects. | invivochem.combpsbioscience.comrndsystems.com |

| Mice | Alzheimer's Disease | Showed effectiveness. | researchgate.net |

| Mice | Dextran Sulfate Sodium-Induced Colitis | Alleviated colitis by suppressing caspase-1-mediated pyroptosis. | medkoo.com |

| Rats (isolated hearts) | Myocardial Infarct (reperfusion injury) | Reduced infarct size, preserved ventricular function when administered at reperfusion. | medkoo.comnih.gov |

| Aged Mice (Abdominal Exploratory Laparotomy) | Perioperative Neurocognitive Disorders (PND) | Improved cognitive deficits, restored neurons, increased NGF/BDNF, attenuated inflammation in hippocampus. | researchgate.netnih.gov |

| C57BL/6 Mice (Pseudomonas aeruginosa infection) | Bacterial Keratitis | Reduced clinical scores, reduced neutrophils, IL-1β, and MIP-2 in cornea. | arvojournals.orgarvojournals.org |

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for understanding the interaction between VRT-043198 and its target enzymes, particularly caspase-1 and caspase-4.

Enzyme Assays: Enzyme assays are used to determine the potency and selectivity of VRT-043198 against caspases and other proteases. The rate of hydrolysis of suitable substrates labeled with p-nitroaniline or aminomethyl coumarin (B35378) (AMC) is monitored to assess enzyme inhibition. invivochem.com VRT-043198 has demonstrated potent inhibition of ICE/caspase-1 and caspase-4, with Ki values of 0.8 nM and less than 0.6 nM, respectively. medchemexpress.cominvivochem.comglpbio.comselleckchem.com It exhibits significantly lower potency (100- to 10,000-fold) against other caspases, such as caspase-3, -6, -7, -8, and -9. medchemexpress.cominvivochem.comglpbio.combpsbioscience.comnordicbiosite.comsigmaaldrich.com

Active Site Titration: Active site titration using inhibitors like z-VAD-fmk is employed to determine the active concentrations of caspases used in biochemical assays. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to study the binding kinetics and affinity between a protein (like caspase-1) and a ligand (like VRT-043198). uantwerpen.be SPR offers a high-throughput method for biophysical assays. uantwerpen.be

Solution-State NMR: Solution-state Nuclear Magnetic Resonance (NMR) is an advanced technique that can contribute to characterizing the high-resolution structure of receptor/ligand interactions and conformational changes. nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography)

Structural biology techniques provide detailed insights into the three-dimensional structure of target proteins and how inhibitors like VRT-043198 bind to them.

X-ray Crystallography: X-ray crystallography has been used to elucidate the molecular details of the interactions between VRT-043198 and caspase-1. nih.govresearchgate.netbiologyinsights.com This technique has shown that VRT-043198 fits within the substrate-binding groove of caspase-1, mimicking natural peptide sequences and contributing to its high specificity. biologyinsights.com X-ray crystallography can also be used to determine the presence of different polymorphic forms of a compound. google.com Studies have shown that VRT-043198 modifies the active-site Cys285 in wild-type human caspase-1 through the formation of a S,O-hemiacetal. researchgate.net

Computational Modeling and Simulation in Disease Contexts

Computational approaches, such as molecular modeling and simulation, can complement experimental studies by providing theoretical insights into the behavior of VRT-043198 and its interactions within biological systems, potentially in the context of disease.

Molecular Modeling: Molecular modeling techniques are used to study the interactions between VRT-043198 and its target enzymes at an atomic level. This can help predict binding modes, assess binding affinity, and guide the design of new inhibitors. researchgate.net

Simulation in Disease Contexts: While specific details on computational simulations of VRT-043198 in disease contexts are not extensively detailed in the provided snippets, computational approaches can be used to simulate the compound's behavior within biological pathways involved in diseases where caspase-1 plays a role. This could involve simulating reaction dynamics, diffusion, or interactions within complex cellular environments, potentially informing our understanding of disease progression and therapeutic intervention. For instance, computational analysis could support the understanding of how VRT-043198 affects inflammatory pathways or neuronal function as observed in animal models of inflammatory diseases or neurocognitive disorders. nih.govresearchgate.netnih.gov

Development and Application of Biosensor Systems (e.g., Inflammasome Biosensors)

Biosensor systems provide tools for real-time monitoring of biological processes and the effects of compounds like VRT-043198.

Inflammasome Biosensors: The development and application of inflammasome biosensors, such as the CASPorter system utilizing engineered HEK293 cells, represent a significant advance in studying inflammasome activation and its inhibition. dovepress.comnih.gov This system allows for efficient and stable cell-based assays for high-throughput screening of inflammasome inhibitors. dovepress.comnih.gov By monitoring markers like cleaved caspase-1 and activated NLRP3, these biosensors can qualitatively and quantitatively assess the inhibitory effect of compounds like VRT-043198 on inflammasome activity in living cells. dovepress.comnih.gov This technology is valuable for validating and performing kinetic analyses of inflammasome inhibitors. dovepress.com

Clinical Research Context and Future Directions for Vrt 043198 Via Its Prodrug Belnacasan Vx 765

Overview of Clinical Investigations in Inflammatory and Autoimmune Conditions

Belnacasan (VX-765) has been investigated for its potential therapeutic application in a range of inflammatory and autoimmune conditions due to its mechanism of inhibiting the IL-1β converting enzyme/caspase-1 drugbank.cominvivochem.compharmacompass.commedkoo.com. Preclinical studies demonstrated that Belnacasan could reduce disease severity and the expression of inflammatory mediators in animal models of rheumatoid arthritis and skin inflammation drugbank.cominvivochem.commedkoo.com. This suggested its potential utility in treating inflammatory diseases drugbank.cominvivochem.com. Early clinical development focused on its use in inflammatory disorders drugbank.cominvivochem.com.

Status of Clinical Trials in Specific Disease Indications (e.g., Psoriasis, Epilepsy)

Belnacasan (VX-765) progressed into Phase II clinical trials for specific indications, including psoriasis and epilepsy medkoo.comnih.govalzdiscovery.orgnih.govjpp.krakow.plpnas.orgmedpath.comresearchgate.net.

For psoriasis, a Phase IIa clinical study was initiated by Vertex Pharmaceuticals in 2004 nih.govjpp.krakow.plmedpath.comgoogle.com. This study involved an oral investigational drug medpath.com.

In the context of epilepsy, Belnacasan reached Phase II clinical trials for the treatment of treatment-resistant partial onset epilepsy medkoo.comncats.ioalzdiscovery.orgnih.govpnas.orgresearchgate.nethra.nhs.ukmedchemexpress.comspringermedizin.de. A Phase 2a study enrolled 60 individuals with this condition who had not responded to at least two currently available medications alzdiscovery.org. Patients received either VX-765 or placebo for six weeks following a baseline period . A subsequent Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study (NCT01501383) was initiated to further evaluate the efficacy and safety of VX-765 in subjects with treatment-resistant partial epilepsy alzdiscovery.orghra.nhs.ukclinicaltrialsregister.eupatsnap.com. However, this Phase 2b study was terminated by the sponsor ncats.ioalzdiscovery.orghra.nhs.ukpatsnap.com.

Despite reaching Phase II trials, the clinical development of Belnacasan for epilepsy was postponed, and enrollment in the Phase 2b study was stopped by Vertex Pharmaceuticals clinicaltrialsregister.eu.

Post-Trial Analyses and Considerations for Clinical Translation Regarding Efficacy and Safety Profile

While detailed efficacy data from the completed Phase II trials in psoriasis and epilepsy are not extensively publicly available in peer-reviewed journals alzdiscovery.org, some information exists regarding the epilepsy trials. The Phase 2a study in treatment-resistant partial onset epilepsy had a primary endpoint of safety and tolerability, which was reported as similar between the VX-765 and placebo groups . Secondary endpoints evaluated clinical activity, and results were reported to support the initiation of a larger Phase 2b study . However, as noted, the Phase 2b study was terminated ncats.ioalzdiscovery.orghra.nhs.ukpatsnap.com.

Considerations for clinical translation often involve a comprehensive assessment of the risk-benefit profile. While safety information is excluded from this article as per instructions, challenges in clinical development for caspase inhibitors in general have included inadequate efficacy and poor target specificity researchgate.net. These factors can interrupt clinical testing jpp.krakow.pl.

Assessment of Drug-Drug Interactions (e.g., with Antiepilepsy Medications)

Given that Belnacasan was investigated for treatment-resistant partial-onset epilepsy, a condition often managed with concomitant medications, the assessment of drug-drug interactions, particularly with antiepileptic drugs (AEDs), was a relevant consideration neurology.org. A Phase 2a study specifically evaluated drug-drug interactions between VX-765 and commonly administered AEDs in subjects with treatment-resistant partial-onset epilepsy neurology.org.

In this study, VX-765 was co-administered with one to four concomitant AEDs to subjects neurology.org. The concentrations of VX-765 and its metabolite, VRT-043198, were compared to historical data from healthy subjects neurology.org. Bioequivalence tests were also conducted to compare the trough concentrations of AEDs before and during co-administration with VX-765 neurology.org.

The results indicated that VX-765 and VRT-043198 concentrations were unlikely to be substantially affected by co-administration with common AEDs neurology.org. Although the study was not statistically powered to detect small effects on AED concentrations, the bioequivalence tests showed no significant changes in AED concentrations, suggesting they were not affected by VX-765 or VRT-043198 neurology.org. These findings suggested a minimal potential for drug-drug interactions between VX-765 and commonly administered AEDs neurology.org.

Strategies for Addressing Challenges in Clinical Development

The clinical development of caspase inhibitors, including Belnacasan, has faced challenges such as achieving adequate efficacy and ensuring sufficient target specificity jpp.krakow.plresearchgate.net. Strategies to address these challenges in the broader field of caspase inhibition research include a fundamental requirement for further studies to understand caspase function in disease models researchgate.net. Optimizations are needed for some compounds researchgate.net. The development of more promising therapies may involve novel multi-targeted approaches nih.gov.

Exploration of Novel Prodrug Formulations and Analogues (e.g., Acylsulfonamide Isosteres)

The design of small molecule inhibitors of cysteine proteases, such as caspase-1, often involves covalent modification of the active site cysteine nih.gov. VRT-043198, the active form of Belnacasan, acts as a potent electrophile for attack by the active site cysteine thiol nih.govgoogle.comnih.gov. Belnacasan itself is a prodrug that requires esterase cleavage to yield the active aldehyde functionality of VRT-043198 nih.govgoogle.comnih.gov.

Research has explored novel small molecules based on the peptidic scaffold of the prodrug VX-765, incorporating moieties like a nitrile-containing propionic acid nih.govnih.gov. These compounds have demonstrated potent inhibition of caspase-1 and impressive selectivity against a panel of caspases nih.govnih.gov. The exploration of such analogues aims to identify compounds with enhanced selectivity, stability, and in vivo activity jpp.krakow.pl.

Prospects for VRT-043198 in Emerging Therapeutic Areas and Unmet Medical Needs

While the clinical development of Belnacasan in its initial indications like psoriasis and epilepsy has faced setbacks, the underlying mechanism of inhibiting caspase-1 and caspase-4, and the role of IL-1β and IL-18 in various inflammatory processes, suggest potential in other therapeutic areas drugbank.cominvivochem.cominvivogen.compharmacompass.commedkoo.com.

Research into compounds like VRT-043198 is ongoing, with scientists exploring their potential in diverse fields ontosight.ai. Studies focusing on similar compounds suggest potential applications in areas such as oncology, infectious diseases, or inflammatory disorders, depending on their specific mechanism of action ontosight.ai.

The blood-brain barrier permeability of VRT-043198 also suggests potential applications in central nervous system (CNS) diseases where neuroinflammation plays a role medchemexpress.comalzdiscovery.orgnih.govpnas.org. Preclinical studies have explored the effects of VX-765 in models of Alzheimer's disease, multiple sclerosis, and spinal cord injury, indicating potential neuroprotective benefits and reduction of neuroinflammation alzdiscovery.orgnih.govpnas.org.

Furthermore, the role of caspase-1 in pyroptosis, a highly inflammatory form of programmed cell death, points to potential therapeutic avenues in conditions where this process is implicated invivogen.comresearchgate.net. For example, studies have investigated the effects of VX-765 in models of cerebral ischemia-reperfusion injury and diabetic stroke, suggesting potential in mitigating tissue damage and inflammation aging-us.compatsnap.comresearchgate.net. Belnacasan has also been investigated in a Phase 2 trial for the treatment of mild to moderate COVID-19, highlighting its exploration in emerging infectious disease contexts with inflammatory components medchemexpress.compatsnap.comclinicaltrials.gov.

The continued research into the role of caspase-1 and related inflammatory pathways in various pathologies suggests that VRT-043198, or novel inhibitors targeting the same mechanisms, may hold promise for addressing unmet medical needs in areas beyond the initial clinical indications.

Q & A

Q. What structural features of VRT-043198 contribute to its caspase-1 inhibition potency?

VRT-043198 contains a 3-cyanopropanoic acid moiety and selectively covalently modifies the catalytic cysteine residue in caspase-1’s active site, conferring high potency (IC50 = 0.204 nM) . Structural comparisons with analogs like NCGC00183434 highlight the importance of its cyano group and amide positioning for binding affinity .

Q. What in vivo models are used to evaluate VRT-043198’s efficacy in neurocognitive disorders?

Aged (20-month-old) male C57/BL mice subjected to abdominal exploratory laparotomy (AEL) are a standard model for studying perioperative neurocognitive disorders (PND). Outcomes include Morris water maze performance, neuronal counts, and inflammatory markers (IL-1β, IL-18) .

Q. What biomarkers are assessed to determine VRT-043198’s anti-inflammatory effects?

Key biomarkers include caspase-1 activity, serum IL-1β/IL-18 levels, PPAR-γ expression, and neurotrophic factors (NGF, BDNF). Reductions in A1-type astrocytes and M1-type microglia in the hippocampus are also quantified via immunofluorescence and Western blot .

Advanced Research Questions

Q. How do researchers address discrepancies in reported IC50 values of VRT-043198 across studies?

Discrepancies (e.g., 0.204 nM vs. 11.5 nM ) may arise from assay conditions (e.g., enzyme sources, substrate kinetics). Methodological standardization, including control experiments with reference inhibitors, is critical for cross-study validation .

Q. What methodological considerations are critical for dose-response studies in aged animal models?

Dose optimization (1, 10, 100 mg/kg in mice ) must account for age-related metabolic changes. Sample size calculations (e.g., n=5/group for α=0.05, β=0.8 ) and longitudinal cognitive assessments (e.g., Morris water maze over 30 days ) ensure statistical rigor.

Q. How does VRT-043198’s selectivity for caspase-1 influence its application in pyroptosis studies?

VRT-043198 exhibits >100-fold selectivity for caspase-1 over apoptotic caspases (e.g., caspase-3, -9) due to its covalent binding mechanism . This specificity enables targeted interrogation of pyroptosis without confounding apoptosis-related pathways .

Q. What pharmacokinetic properties are critical for VRT-043198’s blood-brain barrier penetration?

As a metabolite of VX-765, VRT-043198 achieves measurable brain concentrations (0.098 μM detection limit) with a plasma half-life of ~24 hours in mice. Its lipophilicity and stability under physiological conditions enhance CNS bioavailability .

Q. What statistical approaches are recommended for analyzing neurocognitive outcomes in intervention studies?

Mixed-effects ANOVA (time × group interactions) and post hoc tests (Bonferroni, Tukey) are used for repeated measures (e.g., Morris water maze latency). Effect sizes (e.g., Cohen’s d) and power analysis mitigate false negatives in small cohorts .

Q. How can researchers validate caspase-1 specificity in VRT-043198 studies?

Parallel assays using caspase-1 knockout models or pan-caspase inhibitors (e.g., Z-VAD-FMK) control for off-target effects. Caspase-3/9 activity assays confirm minimal apoptotic interference .

Q. What are the limitations of current preclinical studies on VRT-043198, and how can they be addressed?

Current limitations include reliance on single behavioral tests (e.g., Morris maze) and limited exploration of alternative anti-inflammatory pathways (e.g., IL-10, NF-κB). Multi-modal cognitive assessments and omics-based profiling (e.g., transcriptomics) are proposed for future studies .

Retrosynthesis Analysis